

Avycaz (Ceftazidime-avibactam): A Head-to-Head Clinical Trial Comparison

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Compound of Interest

Compound Name: Avycaz

Cat. No.: B12723627

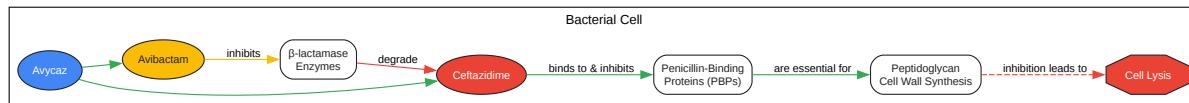
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For Researchers, Scientists, and Drug Development Professionals

Avycaz, a combination of the third-generation cephalosporin ceftazidime and the novel β -lactamase inhibitor avibactam, has emerged as a critical therapeutic option in an era of rising antimicrobial resistance. This guide provides an objective comparison of **Avycaz** against key comparators in pivotal head-to-head clinical trials for its approved indications: complicated urinary tract infections (cUTI), complicated intra-abdominal infections (cIAI), and hospital-acquired/ventilator-associated bacterial pneumonia (HABP/VABP). The data presented is intended to support evidence-based research and development decisions.

Mechanism of Action

Ceftazidime exerts its bactericidal effect by binding to penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. This inhibition leads to the disruption of peptidoglycan synthesis, ultimately causing bacterial cell lysis. Avibactam is a non- β -lactam β -lactamase inhibitor that protects ceftazidime from degradation by a broad spectrum of β -lactamases, including Ambler class A, C, and some D enzymes. This combination restores the activity of ceftazidime against many multidrug-resistant Gram-negative pathogens.



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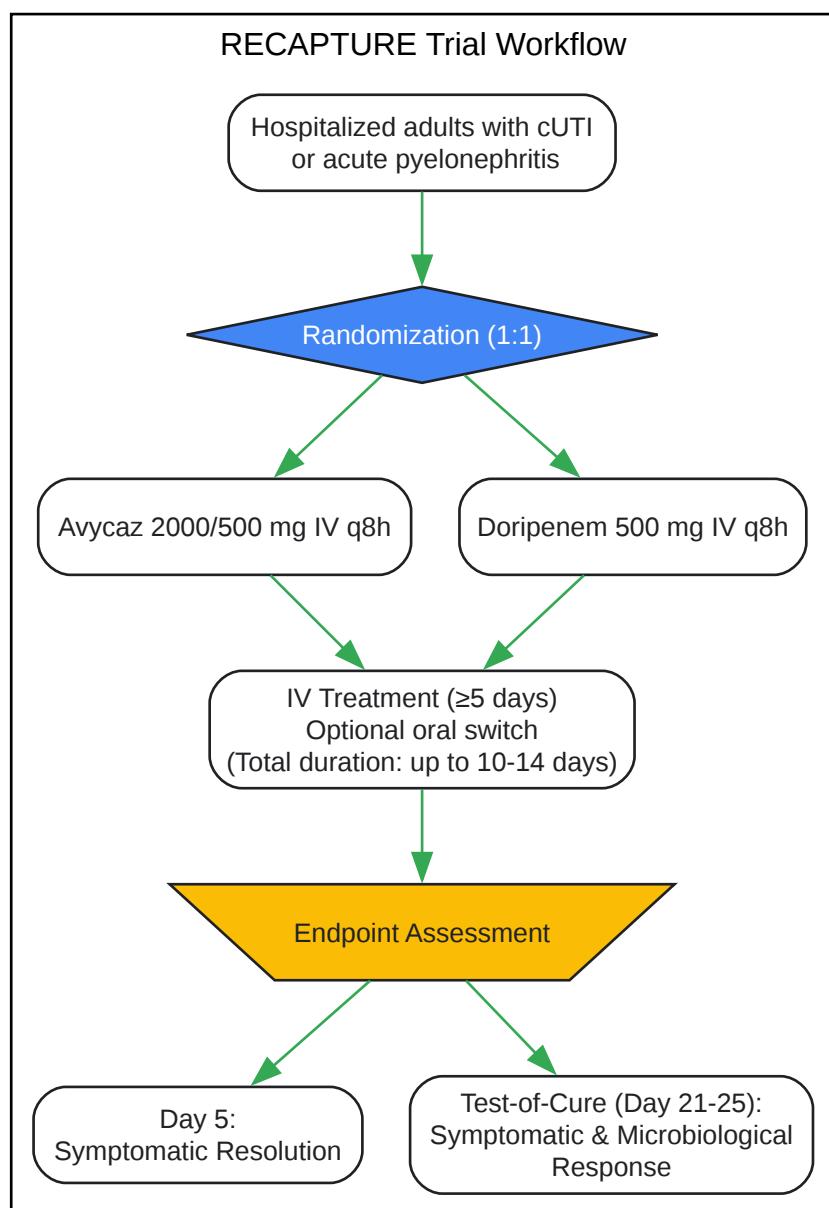
Mechanism of action of **Avycaz** (ceftazidime-avibactam).

Complicated Urinary Tract Infections (cUTI), Including Pyelonephritis RECAPTURE 1 & 2 Trials

The RECAPTURE program, consisting of two identical Phase 3, randomized, double-blind trials, evaluated the efficacy and safety of **Avycaz** compared to doripenem in hospitalized adults with cUTI, including acute pyelonephritis.[1][2]

- Objective: To compare the efficacy and safety of **Avycaz** with doripenem for the treatment of cUTI.[1]
- Design: Two identical Phase 3, randomized, multicenter, double-blind, double-dummy, parallel-group trials.[1][2]
- Patient Population: Hospitalized adults (18-90 years) with a diagnosis of cUTI or acute pyelonephritis and evidence of a systemic inflammatory response.[3]
- Intervention:
 - **Avycaz**: 2000 mg ceftazidime / 500 mg avibactam intravenously every 8 hours.[2]
 - Comparator: Doripenem 500 mg intravenously every 8 hours.[2]
 - Duration: Intravenous therapy for at least 5 days, with a total treatment duration of up to 10 days (or 14 days for patients with bacteremia). A switch to oral therapy (ciprofloxacin or trimethoprim/sulfamethoxazole) was permitted after 5 days.[2][4]

- Primary Endpoints:
 - FDA: 1) Patient-reported symptomatic resolution at Day 5; and 2) Combined symptomatic resolution and microbiological eradication at the Test-of-Cure (TOC) visit (Day 21-25).[1][2]
 - EMA: Microbiological eradication at the TOC visit.[1][2]
- Non-inferiority Margin: -10% for FDA endpoints and -12.5% for the EMA endpoint.[1]



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Experimental workflow of the RECAPTURE trials.

Endpoint	Avycaz (n=393)	Doripenem (n=417)	Difference (95% CI)
<hr/>			
FDA Co-Primary Endpoints			
Symptomatic Resolution at Day 5	70.2% (276/393)	66.2% (276/417)	4.0% (-2.39% to 10.42%)
<hr/>			
Combined Symptomatic Resolution & Microbiological Eradication at TOC			
71.2% (280/393)	64.5% (269/417)	6.7% (0.30% to 13.12%)	
<hr/>			
EMA Primary Endpoint			
Microbiological Eradication at TOC	77.4% (304/393)	71.0% (296/417)	6.4% (0.33% to 12.36%)
<hr/>			
Adverse Events			
Any Adverse Event	38.9%	37.9%	
Serious Adverse Events	5.1%	4.3%	
<hr/>			

Data sourced from the RECAPTURE trial publications.[\[1\]](#)[\[2\]](#)

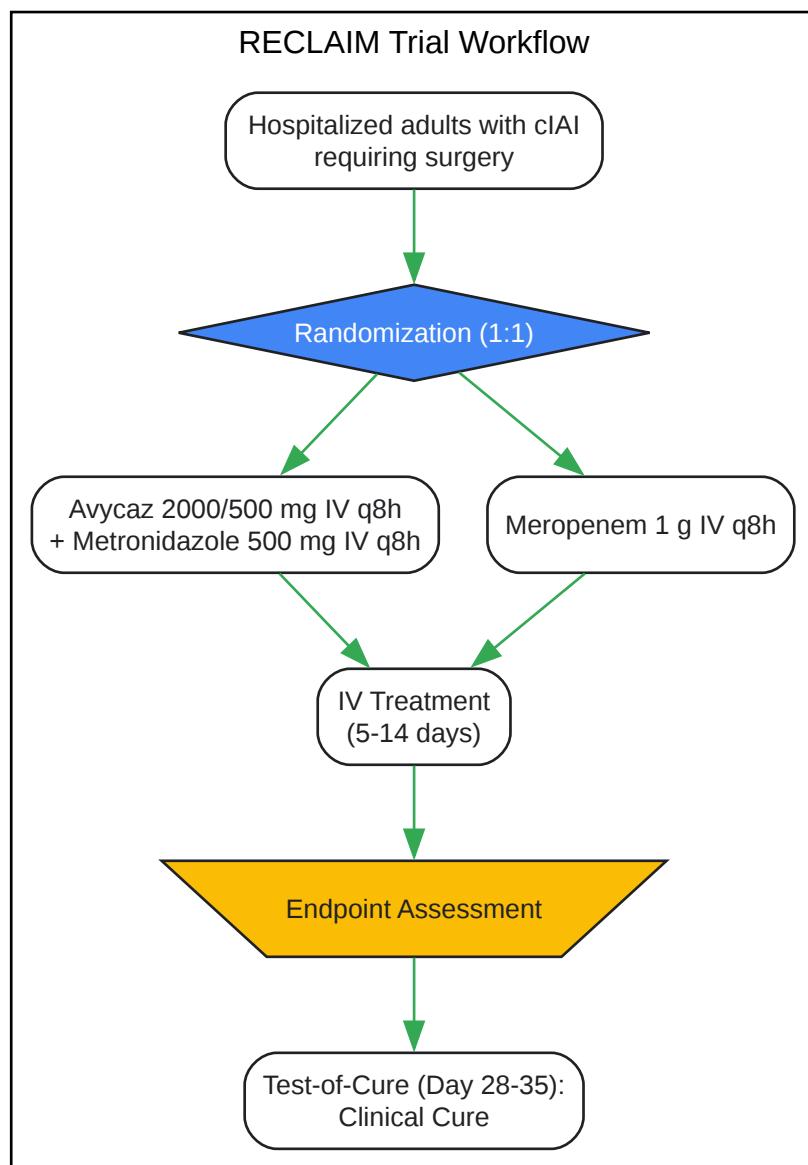
Conclusion: In the RECAPTURE trials, **Avycaz** was non-inferior to doripenem for the FDA co-primary endpoints and demonstrated superiority for the EMA primary endpoint of microbiological eradication at the TOC visit.[\[1\]](#)[\[2\]](#) The safety profile of **Avycaz** was comparable to that of doripenem.[\[1\]](#)

Complicated Intra-Abdominal Infections (cIAI) RECLAIM 1 & 2 Trials

The RECLAIM program, comprising two identical Phase 3, randomized, double-blind trials, compared the efficacy and safety of **Avycaz** plus metronidazole with meropenem in

hospitalized adults with cIAI.[\[5\]](#)

- Objective: To evaluate the efficacy and safety of **Avycaz** plus metronidazole versus meropenem for the treatment of cIAI.[\[5\]](#)
- Design: Two identical, prospective, randomized, multicenter, double-dummy, double-blind, comparative global studies.[\[5\]](#)
- Patient Population: Hospitalized adults (18-90 years) with cIAI requiring surgical intervention.[\[6\]](#)
- Intervention:
 - **Avycaz**: 2000 mg ceftazidime / 500 mg avibactam intravenously every 8 hours plus metronidazole 500 mg intravenously every 8 hours.[\[6\]](#)
 - Comparator: Meropenem 1 g intravenously every 8 hours.[\[6\]](#)
 - Duration: 5 to 14 days of therapy.[\[7\]](#)
- Primary Endpoint: Clinical cure at the TOC visit (28-35 days after randomization) in the microbiologically modified intent-to-treat (mMITT) population.[\[8\]](#)
- Non-inferiority Margin: -12.5%.[\[8\]](#)



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Experimental workflow of the RECLAIM trials.

Endpoint (mMITT Population)	Avycaz + Metronidazole	Meropenem	Difference (95% CI)
<hr/>			
Primary Endpoint			
Clinical Cure at TOC	81.6% (334/410)	85.1% (350/411)	-3.5% (-8.64% to 1.58%)
<hr/>			
Adverse Events			
Any Adverse Event	45.2%	42.9%	
Serious Adverse Events	7.9%	7.6%	
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Data sourced from the RECLAIM trial publications.[\[8\]](#)

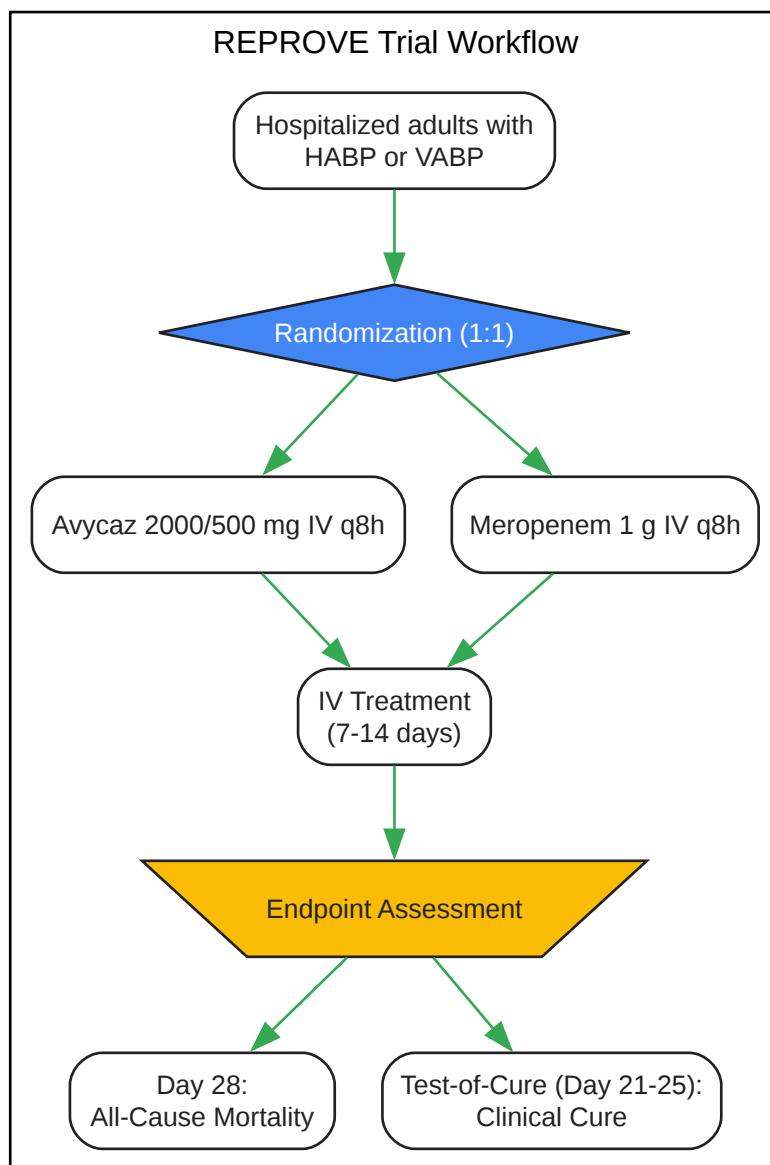
Conclusion: In the RECLAIM trials, **Avycaz** in combination with metronidazole was non-inferior to meropenem for the treatment of cIAI.[\[8\]](#) The safety profiles of the two treatment regimens were similar.[\[8\]](#)

Hospital-Acquired/Ventilator-Associated Bacterial Pneumonia (HABP/VABP) REPROVE Trial

The REPROVE trial was a Phase 3, randomized, double-blind, non-inferiority study that compared the efficacy and safety of **Avycaz** with meropenem for the treatment of HABP/VABP caused by Gram-negative pathogens.[\[9\]](#)[\[10\]](#)

- Objective: To assess the efficacy and safety of **Avycaz** versus meropenem in patients with HABP/VABP.[\[10\]](#)
- Design: A multinational, Phase 3, randomized, double-blind, double-dummy, non-inferiority trial.[\[9\]](#)[\[10\]](#)
- Patient Population: Hospitalized adults with HABP or VABP.[\[9\]](#)
- Intervention:

- **Avycaz:** 2000 mg ceftazidime / 500 mg avibactam intravenously every 8 hours.[[10](#)]
- Comparator: Meropenem 1 g intravenously every 8 hours.[[10](#)]
- Duration: 7 to 14 days of therapy.[[10](#)]
- Primary Endpoints:
 - US FDA: 28-day all-cause mortality in the intent-to-treat (ITT) population.[[7](#)]
 - EMA: Clinical cure at the TOC visit (21-25 days after randomization) in the clinically modified ITT and clinically evaluable populations.[[9](#)]
- Non-inferiority Margin: 10% for the US FDA endpoint and -12.5% for the EMA endpoint.[[7](#)][[9](#)]



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Experimental workflow of the REPROVE trial.

Endpoint (ITT Population)	Avycaz (n=436)	Meropenem (n=434)	Difference (95% CI)
US FDA Primary Endpoint			
28-Day All-Cause Mortality	9.6% (42/436)	8.3% (36/434)	1.5% (-2.4% to 5.3%)
EMA Primary Endpoint (cITT)			
Clinical Cure at TOC	68.8% (245/356)	73.0% (270/370)	-4.2% (-10.7% to 2.3%)
Adverse Events			
Any Adverse Event	42.2%	44.9%	
Serious Adverse Events	18.8%	13.4%	

Data sourced from the REPROVE trial publications.[\[7\]](#)[\[9\]](#)

Conclusion: In the REPROVE trial, **Avycaz** was non-inferior to meropenem for the treatment of HABP/VABP with respect to 28-day all-cause mortality and clinical cure rates at the TOC visit. [\[7\]](#)[\[9\]](#) While the rates of serious adverse events were numerically higher in the **Avycaz** arm, the overall safety profiles were considered consistent with the known profiles of the individual drugs.[\[9\]](#)

Summary

Across pivotal Phase 3 clinical trials, **Avycaz** has demonstrated non-inferiority to carbapenem comparators for the treatment of cUTI, cIAI, and HABP/VABP. In the case of cUTI, **Avycaz** showed superior microbiological eradication compared to doripenem. These findings, supported by a generally comparable safety profile, establish **Avycaz** as a valuable therapeutic alternative to carbapenems for these serious Gram-negative infections, particularly in the context of increasing antimicrobial resistance.

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